![molecular formula C18H22N2O3S B6120310 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide](/img/structure/B6120310.png)
2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide, also known as TTA-500, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TTA-500 has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide is not fully understood, but it is believed to work by activating the peroxisome proliferator-activated receptor (PPAR) delta pathway. PPAR delta is a transcription factor that plays a key role in the regulation of metabolism, and activation of this pathway has been shown to improve glucose and lipid metabolism in animal models.
Biochemical and Physiological Effects
Studies have shown that 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide can improve glucose tolerance and insulin sensitivity in animal models, as well as reduce body weight and adipose tissue mass. 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide has also been shown to increase fatty acid oxidation and improve lipid profiles, suggesting that it may be a useful treatment for metabolic disorders such as obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide is that it has been shown to be effective in animal models of metabolic disorders, suggesting that it may have potential therapeutic applications. However, one limitation of 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide is that its mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide. One area of interest is the development of 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide analogs with improved pharmacokinetic properties and potency. Another area of research is the investigation of the long-term effects of 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide on metabolic function and overall health. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide and its potential therapeutic applications.
Synthesemethoden
2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide can be synthesized through a multi-step process involving the reaction of 4-tert-butylphenol with thionyl chloride, followed by the addition of 2-thienylacetic acid and hydrazine hydrate. The resulting product is purified through recrystallization to obtain 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide in its final form.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide has been studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity and type 2 diabetes. Research has shown that 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide can improve glucose tolerance and insulin sensitivity in animal models, suggesting that it may be a promising candidate for the development of new treatments for these conditions.
Eigenschaften
IUPAC Name |
N'-[2-(4-tert-butylphenoxy)acetyl]-2-thiophen-2-ylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-18(2,3)13-6-8-14(9-7-13)23-12-17(22)20-19-16(21)11-15-5-4-10-24-15/h4-10H,11-12H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWBHALQTHQDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.